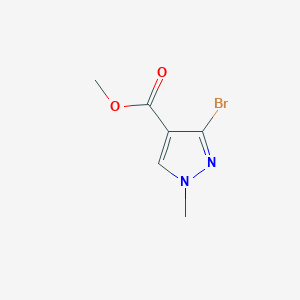![molecular formula C18H11F4N7O B10907321 1-[(5-phenyl-2H-tetrazol-2-yl)methyl]-N-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10907321.png)
1-[(5-phenyl-2H-tetrazol-2-yl)methyl]-N-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(5-phenyl-2H-tetrazol-2-yl)methyl]-N-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-3-carboxamide is a complex organic compound that features a tetrazole ring, a pyrazole ring, and a tetrafluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-phenyl-2H-tetrazol-2-yl)methyl]-N-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-3-carboxamide typically involves multiple steps. One common method involves the reaction of 5-phenyl-1H-tetrazole with a suitable pyrazole derivative under Chan–Evans–Lam coupling conditions . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(5-phenyl-2H-tetrazol-2-yl)methyl]-N-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the tetrafluorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[(5-phenyl-2H-tetrazol-2-yl)methyl]-N-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-3-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(5-phenyl-2H-tetrazol-2-yl)methyl]-N-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being investigated .
Comparison with Similar Compounds
Similar Compounds
1-[5-(substituted phenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]-5-phenyl-1H-tetrazoles: These compounds have similar structural features and may exhibit comparable biological activities.
ω-(5-phenyl-2H-tetrazol-2-yl)alkyl-substituted glycine amides: These compounds are also tetrazole derivatives and have been studied for their biological activities.
Uniqueness
1-[(5-phenyl-2H-tetrazol-2-yl)methyl]-N-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-3-carboxamide is unique due to the presence of both a tetrazole and a pyrazole ring, as well as the tetrafluorophenyl group. This combination of structural features may confer unique properties, such as enhanced stability, specific binding affinities, and distinct biological activities .
properties
Molecular Formula |
C18H11F4N7O |
|---|---|
Molecular Weight |
417.3 g/mol |
IUPAC Name |
1-[(5-phenyltetrazol-2-yl)methyl]-N-(2,3,5,6-tetrafluorophenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C18H11F4N7O/c19-11-8-12(20)15(22)16(14(11)21)23-18(30)13-6-7-28(25-13)9-29-26-17(24-27-29)10-4-2-1-3-5-10/h1-8H,9H2,(H,23,30) |
InChI Key |
LTODSSKCNMUWDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(N=N2)CN3C=CC(=N3)C(=O)NC4=C(C(=CC(=C4F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-ethoxyphenyl)-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10907238.png)
![2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-[1-(tetrahydrofuran-2-yl)ethyl]acetamide](/img/structure/B10907245.png)
![2,2,3,3-Tetrafluoropropyl 5-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-5-oxopentanoate](/img/structure/B10907247.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-{(E)-[5-(4-bromophenyl)furan-2-yl]methylidene}-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B10907248.png)
![2-[(3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide](/img/structure/B10907256.png)

![4-{(2E)-2-[4-(diethylamino)benzylidene]hydrazinyl}-4-oxo-N-[4-(trifluoromethyl)phenyl]butanamide](/img/structure/B10907266.png)
![N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}-2-[4-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B10907267.png)
![2-[(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-(3-methylphenyl)hydrazinecarbothioamide](/img/structure/B10907278.png)
![2-[(5-{[(4-iodophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide](/img/structure/B10907283.png)
![3-[(2E)-2-(3,5-dibromo-2-methoxybenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B10907304.png)
![N'-[(1Z,2E)-3-(4-bromophenyl)prop-2-en-1-ylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B10907314.png)
![1-benzyl-4-[(E)-2-(4-bromophenyl)ethenyl]pyridinium](/img/structure/B10907318.png)
